2-Fluoropyridine-4-boronic acid

Overview

Description

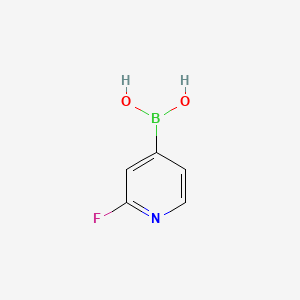

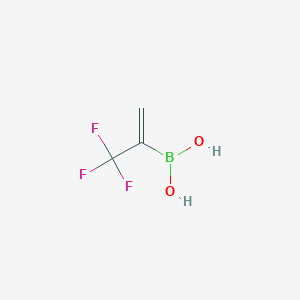

2-Fluoropyridine-4-boronic acid is a useful research compound. Its molecular formula is C5H5BFNO2 and its molecular weight is 140.91 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Fluoropyridine-4-boronic acid exhibits significant versatility in organic synthesis. It is instrumental in the synthesis of various pyridines and pyridones. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid, prepared through ortho-lithiation of 5-bromo-2-fluoropyridine and subsequent reaction with trimethylborate, undergoes a Suzuki reaction with a range of aryl iodides. This process yields monosubstituted 5-bromo-2-fluoropyridines and, through a second Suzuki reaction, 3,5-disubstituted 2-fluoropyridines, which can then be converted to corresponding 2-pyridones (Sutherland & Gallagher, 2003).

Interactions with Biological Molecules

Boronic acids, including this compound derivatives, play a crucial role in biomaterials due to their ability to bind with biologically relevant diols. This binding affinity is vital in developing materials with dynamic covalent or responsive behavior. Understanding the structure-reactivity relationships governing binding affinity to diols is essential, with factors like boronic acid structure and solution pH being crucial (Brooks, Deng, & Sumerlin, 2018).

Molecular Structure Analysis

This compound derivatives have been studied for their molecular structure and interactions, such as oxaborol derivatives. These compounds interact with organic compounds and biological molecules, suggesting potential applications in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).

Sensing and Analytical Applications

Fluorinated boronic acid-appended compounds, like derivatives of this compound, have been utilized in diol recognition and discrimination. For example, they can differentiate bioanalytes via (19)F NMR spectroscopy, highlighting their potential in analytical chemistry and bioanalyte detection (Axthelm, Görls, Schubert, & Schiller, 2015).

Mechanism of Action

Target of Action

The primary target of 2-Fluoropyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

This compound participates in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, this compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is usually supplied in solid form .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by environmental factors. Furthermore, spillage of the compound is unlikely to penetrate soil . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

As a unique chemical, 2-Fluoropyridine-4-boronic acid has potential applications in various fields. It can be used as a building block in organic synthesis . Its involvement in Suzuki-Miyaura coupling reactions makes it a valuable reagent for forming carbon-carbon bonds . Future research may explore more of its potential uses and applications.

Biochemical Analysis

Biochemical Properties

2-Fluoropyridine-4-boronic acid plays a crucial role in biochemical reactions due to its ability to participate in Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The interaction between this compound and palladium involves the transmetalation process, where the boronic acid transfers its organic group to the palladium catalyst . This interaction is essential for the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .

Cellular Effects

The effects of this compound on cellular processes are not extensively documented. Its role in the synthesis of biologically active molecules suggests that it may influence cell function indirectly. For instance, compounds synthesized using this compound may impact cell signaling pathways, gene expression, and cellular metabolism. The specific effects of these synthesized compounds on cells would depend on their molecular targets and mechanisms of action .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its participation in Suzuki-Miyaura coupling reactions. The mechanism involves the oxidative addition of an electrophilic organic group to the palladium catalyst, followed by the transmetalation of the nucleophilic organic group from the boronic acid to the palladium . This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness in biochemical reactions. The compound is generally stable under standard storage conditions, but its reactivity may decrease over time if exposed to moisture or air . Long-term studies on the effects of this compound on cellular function are limited, but its role in the synthesis of stable and biologically active molecules suggests that it can have lasting impacts on biochemical processes .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with palladium catalysts and other cofactors to facilitate the formation of carbon-carbon bonds. This interaction is crucial for the synthesis of various organic molecules, which can then participate in further metabolic processes .

Transport and Distribution

Its role in biochemical reactions suggests that it may be transported by specific binding proteins or transporters that facilitate its localization to sites of active synthesis . The compound’s distribution within cells would likely depend on its interactions with these proteins and its solubility properties .

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Given its role in Suzuki-Miyaura coupling reactions, it is likely to be localized in areas of the cell where these reactions occur, such as the cytoplasm or specific organelles involved in synthesis . The compound may also undergo post-translational modifications or interact with targeting signals that direct it to specific cellular compartments .

Properties

IUPAC Name |

(2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGBZJJAGLSBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382635 | |

| Record name | 2-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401815-98-3 | |

| Record name | 2-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)

![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)